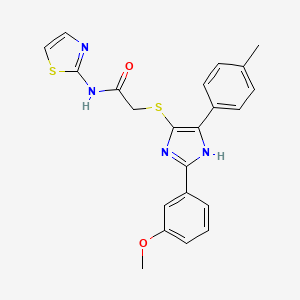

2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((2-(3-Methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a central 1H-imidazole core substituted at positions 2 and 5 with 3-methoxyphenyl and p-tolyl groups, respectively. A thioacetamide bridge (-S-CH2-C(=O)-) connects the imidazole moiety to a thiazole ring at position 4. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The thiazole ring adds hydrogen-bonding capacity and rigidity, which could optimize target binding .

Properties

IUPAC Name |

2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S2/c1-14-6-8-15(9-7-14)19-21(30-13-18(27)24-22-23-10-11-29-22)26-20(25-19)16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKZSVPEVWVPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic derivative belonging to the class of imidazole compounds. Its molecular formula is , with a molecular weight of 436.55 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities such as anticancer, antifungal, and antibacterial properties. The following sections will detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar in structure to This compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Antiproliferative Effects

A study conducted by Wang et al. (2021) explored the structure-activity relationship (SAR) of imidazole derivatives against human melanoma cell lines A375, WM164, and M14. Among the tested compounds, those with similar structural motifs showed IC50 values ranging from 1.6 to 8.0 nM, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A375 | 1.6 |

| Compound B | WM164 | 4.0 |

| Compound C | M14 | 8.0 |

The mechanism through which imidazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound was shown to disrupt microtubule formation at concentrations as low as 60 nM .

Antimicrobial Activity

In addition to its anticancer properties, imidazole derivatives have been evaluated for their antimicrobial effects. The compound's thiazole moiety is particularly noted for enhancing antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A recent compendium discussed the synthesis and antifungal activity of various imidazole derivatives against Fusarium oxysporum and other pathogens. Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Klebsiella pneumoniae and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| K. pneumoniae | 6.25 |

| E. coli | 6.25 |

| F. oxysporum | 32 |

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Heterocyclic Core : The target’s imidazole core differs from benzimidazoles () and thiadiazoles (), which may alter π-π stacking interactions in binding pockets.

- Substituent Effects : The 3-methoxyphenyl group in the target provides electron-donating effects compared to the 4-chlorobenzyl in 5j (), which is electron-withdrawing. This could modulate solubility and target affinity .

- Linker Flexibility : The thioacetamide bridge in the target and compounds 5a–m () offers conformational flexibility, whereas rigid triazole linkers (e.g., 9d) may restrict binding orientations .

Key Observations :

- The target compound likely shares synthetic steps with and , such as thioether formation (e.g., using chloroacetyl chloride) and azole coupling .

- Yields for analogous compounds range from 68% to 88%, suggesting that the target’s synthesis may require optimization for similar efficiency.

Key Observations :

- Lipophilicity : The target’s predicted LogP (~3.2) is lower than 5j (LogP 4.1), which may improve aqueous solubility and bioavailability .

- Biological Targets : Compounds with thiazole-imidazole hybrids (e.g., ) often target enzymes (e.g., α-glucosidase) or receptors, suggesting the target may have similar applications .

- Docking Studies : highlights that substituents like p-tolyl (shared with the target) enhance binding to enzyme active sites via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.